2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone, also known as PF-5190457 or PF-05190457, is a synthetic compound classified as a spiro-azetidino-piperidine derivative. [ [] ] It acts as a potent, selective, and orally bioavailable ghrelin receptor inverse agonist. [ [] ] In scientific research, PF-5190457 is primarily utilized as a pharmacological tool to investigate the role of the ghrelin system in various physiological and pathological processes.
PF-5190457 is a novel compound classified as a ghrelin receptor inverse agonist, primarily developed for the treatment of alcohol use disorder. It was discovered through high-throughput screening by Pfizer Pharmaceuticals and has shown potential in modulating body weight and glucose homeostasis. The compound is notable for its oral bioavailability and selectivity towards the growth hormone secretagogue receptor type 1a (GHS-R1a) .
The synthesis of PF-5190457 involves multi-step organic reactions, although specific synthetic pathways are proprietary to Pfizer. The compound's structure is characterized by a spirocyclic framework, which contributes to its biological activity. The synthesis typically employs techniques such as high-throughput screening to optimize yield and purity .
Challenges in synthesizing PF-5190457 include ensuring high selectivity and potency while maintaining stability under physiological conditions. The development of analytical methods, such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), has been crucial for monitoring the synthesis and quantification of the compound in biological samples .
PF-5190457 has a molecular weight of approximately 512 Da. Its chemical structure features a unique spirocyclic arrangement that is essential for its interaction with the ghrelin receptor. The precise molecular formula and stereochemistry are critical for its pharmacological properties, influencing both receptor binding affinity and biological activity .
The compound's structural characteristics facilitate its function as an inverse agonist, effectively inhibiting constitutive activity of GHS-R1a and blocking activation by acyl-ghrelin, which is pivotal in regulating appetite and alcohol craving .
PF-5190457 undergoes various metabolic reactions in the body, primarily through cytochrome P450 enzymes. The major metabolite identified is PF-6870961, which results from hydroxylation processes. Understanding these metabolic pathways is essential for assessing the pharmacokinetics of PF-5190457 .
The compound's metabolism can influence its efficacy and safety profile, making it crucial to study the interactions between PF-5190457 and potential co-administered substances, particularly alcohol .
PF-5190457 functions by binding to GHS-R1a as an inverse agonist, leading to reduced signaling pathways associated with ghrelin. This action diminishes cravings for alcohol and can potentially aid in managing alcohol use disorder. Clinical studies have demonstrated that doses of 100 mg twice daily can significantly reduce alcohol cravings during cue-reactivity tests .
The pharmacodynamic effects include alterations in appetite regulation and glucose metabolism, which are critical factors in treating alcohol dependence. Biomarkers such as the acyl-to-total ghrelin ratio have been identified as potential indicators of PF-5190457’s effectiveness .
PF-5190457 is characterized by its solid-state properties, including solubility profiles that support oral bioavailability. Its stability under various conditions is essential for therapeutic applications.
The chemical properties include a moderate lipophilicity that aids in receptor binding while minimizing clearance rates from the body. Detailed analyses using UPLC-MS/MS have established parameters such as stability under storage conditions and during freeze-thaw cycles .
PF-5190457 is primarily investigated for its potential therapeutic applications in treating alcohol use disorder. Its unique mechanism offers a new avenue for pharmacological intervention in addiction therapies. Ongoing research aims to further elucidate its safety profile when used alongside alcohol consumption, highlighting its relevance in clinical settings .
PF-5190457 (chemical name: 1-[2-[(1R)-2,3-Dihydro-5-(6-methyl-4-pyrimidinyl)-1H-inden-1-yl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone; molecular weight: 512.67 g/mol; CAS: 1334782-79-4) is a spiro-azetidino-piperidine derivative identified as a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor [7] [8]. It exhibits high binding affinity for human GHS-R1a, with a pKi of 8.36 (Kd ≈ 3 nM), and demonstrates >1,000-fold selectivity over related GPCRs, including motilin and neurotensin receptors [8] [10]. PF-5190457 suppresses constitutive GHS-R1a activity by 70–90% in cell-based assays and competitively inhibits acyl-ghrelin binding, thereby blocking ghrelin-induced intracellular calcium mobilization [8] [10]. Its major metabolite, PF-6870961 (hydroxy metabolite), retains inverse agonist activity but with 25-fold lower receptor affinity [10].
Table 1: Pharmacodynamic Properties of PF-5190457
Property | Value | Experimental System |
---|---|---|
Target | GHS-R1a | HEK293 cells |
pKi | 8.36 | Radioligand binding assay |
IC₅₀ (constitutive activity) | 15 nM | Inositol phosphate accumulation |
Selectivity profile | >1,000-fold vs. 70+ off-targets | Broad screening panel |
Major metabolite | PF-6870961 (hydroxy derivative) | Human liver cytosol metabolism |
GHS-R1a is a G-protein coupled receptor (GPCR) with intrinsic constitutive activity, primarily coupling to Gαq/11 proteins to stimulate phospholipase C and intracellular calcium release [6] [10]. Key structural features include:
Ghrelin-GHS-R1a signaling enhances dopamine release in the nucleus accumbens and activates mesolimbic reward pathways:
The ghrelin system modulates overlapping neural circuits for food and drug reward, providing a mechanistic basis for therapeutic intervention:
Table 2: Effects of GHS-R1a Modulation on Alcohol-Related Behaviors
Intervention | Alcohol Consumption Change | Craving Reduction | Study Type |
---|---|---|---|
Ghrelin IV administration | +15–20% | Not applicable | Human lab study [6] |
PF-5190457 (100 mg b.i.d.) | Not significant | 25%* | Phase 1b trial [1] |
GHS-R1a knockout | -40–60% | Not tested | Rodent study [10] |
*vs. placebo during alcohol cue exposure |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2